molecular formula C8H5BrFN B2381984 3-Bromo-2-fluoro-6-methylbenzonitrile CAS No. 1807117-74-3

3-Bromo-2-fluoro-6-methylbenzonitrile

Cat. No.: B2381984
CAS No.: 1807117-74-3
M. Wt: 214.037
InChI Key: OHLAYODKKOFLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-fluoro-6-methylbenzonitrile is an organic compound with the molecular formula C8H5BrFN. It is a derivative of benzonitrile, featuring bromine, fluorine, and methyl substituents on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-6-methylbenzonitrile typically involves the bromination and fluorination of 2-methylbenzonitrile. One common method includes:

    Bromination: 2-Methylbenzonitrile is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like cesium fluoride or silver fluoride to introduce the fluorine atom at the 2-position.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide or toluene.

Major Products:

  • Substituted benzonitriles with various functional groups.
  • Oxidized or reduced derivatives of the original compound.
  • Coupled products with extended aromatic systems.

Scientific Research Applications

3-Bromo-2-fluoro-6-methylbenzonitrile is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: In the development of bioactive compounds and pharmaceuticals.

    Medicine: As an intermediate in the synthesis of potential therapeutic agents.

    Industry: In the production of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-6-methylbenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of bromine and fluorine substituents. These substituents influence the electronic properties of the benzene ring, making it more susceptible to nucleophilic or electrophilic attack.

Comparison with Similar Compounds

    2-Fluoro-6-methylbenzonitrile: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

    3-Bromo-6-fluoro-2-methylbenzonitrile: Similar structure but with different positioning of substituents, affecting its reactivity and applications.

    4-Bromo-3-methylbenzonitrile: Lacks the fluorine substituent, leading to different chemical behavior.

Uniqueness: 3-Bromo-2-fluoro-6-methylbenzonitrile is unique due to the specific positioning of bromine, fluorine, and methyl groups on the benzene ring, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and various industrial applications.

Properties

IUPAC Name

3-bromo-2-fluoro-6-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c1-5-2-3-7(9)8(10)6(5)4-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLAYODKKOFLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.